![molecular formula C22H21BF2N6 B6290146 Methyltetrazine-BDP, 95% CAS No. 1446521-23-8](/img/structure/B6290146.png)
Methyltetrazine-BDP, 95%
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Overview
Description
Synthesis Analysis
The synthesis of Methyltetrazine-BDP, 95% involves the reaction of a tetrazine derivative with a BDP (borondipyrromethene) fluorophore. The resulting compound is then purified using chromatographic techniques to obtain pure Methyltetrazine-BDP, 95%.Molecular Structure Analysis
The molecular formula of Methyltetrazine-BDP, 95% is C22H21BF2N6. It has a molecular weight of 418.3 g/mol.Chemical Reactions Analysis
Methyltetrazine-BDP, 95% is a reactive dye for the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctenes, cyclopropenes, and other strained cycloolefines . The reaction takes place between tetrazine as an electron acceptor heterodiene, and a strained dienophile . Methyltetrazine provides greater stability in buffers than unsubstituted tetrazine . The rate of its reaction with cycloalkenes still beats almost all other conjugation reaction rates by a factor of magnitudes .Physical And Chemical Properties Analysis
Methyltetrazine-BDP, 95% is a red fluorescent dye with an excitation maximum at 585 nm and an emission maximum at 610 nm. The dye is highly soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.Mechanism of Action
Target of Action
Methyltetrazine-BDP, also known as BDP FL tetrazine, is a reactive dye that primarily targets molecules bearing strained olefins . The compound is used in the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctenes, cyclopropenes, and other strained cycloolefines . This reaction is a promising tool for the conjugation of biomolecules .
Mode of Action
The mode of action of Methyltetrazine-BDP involves an inverse electron demand Diels-Alder (IEDDA) reaction . In this reaction, tetrazine acts as an electron acceptor heterodiene, reacting with a strained dienophile such as trans-cyclooctene, cyclopropene, or some cyclooctynes . Methyltetrazine provides greater stability in buffers than unsubstituted tetrazine . The rate of its reaction with cycloalkenes still beats almost all other conjugation reaction rates by a factor of magnitudes .
Biochemical Pathways
Methyltetrazine-BDP is used in bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Result of Action
The result of Methyltetrazine-BDP’s action is the visualization of enzyme activities within complex biological systems . This is achieved through the formation of a covalent and irreversible enzyme-inhibitor adduct, allowing the distinction between active and inactive enzyme species .
Action Environment
The action of Methyltetrazine-BDP is influenced by the presence of strained olefins, which are its primary targets . The compound’s stability in buffers suggests that it may be resistant to changes in pH . .
Advantages and Limitations for Lab Experiments
Methyltetrazine-BDP, 95%, has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is relatively stable and easy to handle. In addition, it is relatively inexpensive and can be purchased in bulk. However, it is also toxic and should be handled with care. In addition, it is sensitive to light and should be stored in a dark, cool place.
Future Directions
There are several potential future directions for the use of methyltetrazine-BDP, 95%. It could be used in the synthesis of more complex heterocyclic compounds, such as indoles and pyrroles. It could also be used to synthesize novel pharmaceuticals and agrochemicals. In addition, it could be used in the synthesis of biocompatible materials, such as polymers and nanomaterials. Finally, it could be used in the development of new methods for drug delivery and drug targeting.
Synthesis Methods
Methyltetrazine-BDP, 95%, is synthesized by a two-step process. In the first step, a diazonium salt is formed from a primary amine, such as aniline, and an aqueous solution of sodium nitrite. This diazonium salt is then reacted with methyl bromide in the presence of a base, such as potassium hydroxide, to form methyltetrazine-BDP, 95%.
Scientific Research Applications
Methyltetrazine-BDP, 95%, has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and thiazoles. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, it has been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyltetrazine-BDP plays a crucial role in biochemical reactions, particularly in the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves Methyltetrazine-BDP as an electron acceptor heterodiene, reacting with strained dienophiles such as trans-cyclooctene, cyclopropene, or some cyclooctynes . Methyltetrazine-BDP interacts with various enzymes, proteins, and other biomolecules, including cysteine proteases. It is incorporated into dipeptide fluoromethylketone cysteine protease inhibitors, allowing for the visualization of captured cathepsin activity in cell lysates and live cells . This interaction is covalent and irreversible, making Methyltetrazine-BDP a valuable tool in activity-based protein profiling .
Cellular Effects
Methyltetrazine-BDP has significant effects on various types of cells and cellular processes. It is used as a live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . Methyltetrazine-BDP influences cell function by enabling the visualization of enzyme activities, which is crucial for understanding cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a minimal bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied .
Molecular Mechanism
The molecular mechanism of Methyltetrazine-BDP involves its role in the IEDDA reaction. Methyltetrazine-BDP acts as an electron acceptor heterodiene, reacting with strained dienophiles to form a covalent bond . This reaction is highly specific and rapid, making it ideal for bioorthogonal chemistry applications . Methyltetrazine-BDP’s interaction with cysteine proteases involves covalent and irreversible inhibition, allowing for the visualization of enzyme activities in cell lysates and live cells . This mechanism is crucial for activity-based protein profiling, as it enables the distinction between active and inactive enzyme species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyltetrazine-BDP can change over time. The compound is stable in buffers and provides greater stability than unsubstituted tetrazine . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Methyltetrazine-BDP’s ability to act as a bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied, even over extended periods .
Dosage Effects in Animal Models
The effects of Methyltetrazine-BDP vary with different dosages in animal models. At lower dosages, the compound effectively visualizes enzyme activities without causing significant adverse effects . At higher dosages, Methyltetrazine-BDP may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
Methyltetrazine-BDP is involved in various metabolic pathways, particularly those related to enzyme activity visualization. It interacts with enzymes such as cysteine proteases, forming covalent and irreversible enzyme-inhibitor adducts . This interaction is crucial for activity-based protein profiling, as it allows for the identification and visualization of enzyme activities within complex biological systems . Methyltetrazine-BDP’s role in these pathways ensures that it does not significantly alter the physiological properties of the cells being studied .
Transport and Distribution
Methyltetrazine-BDP is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, ensuring its localization and accumulation in specific cellular compartments . Methyltetrazine-BDP’s ability to act as a minimal bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied . This property is crucial for its use in activity-based protein profiling and other biochemical applications .
Subcellular Localization
Methyltetrazine-BDP’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that Methyltetrazine-BDP can effectively visualize enzyme activities without significantly altering the physiological properties of the cells being studied . Its role as a minimal bioorthogonal tag makes it an invaluable tool for activity-based protein profiling and other biochemical applications .
properties
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-8-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BF2N6/c1-12-9-14(3)30-20(12)19(21-13(2)10-15(4)31(21)23(30,24)25)17-7-6-8-18(11-17)22-28-26-16(5)27-29-22/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKHDINIFSPACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC(=C4)C5=NN=C(N=N5)C)C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BF2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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